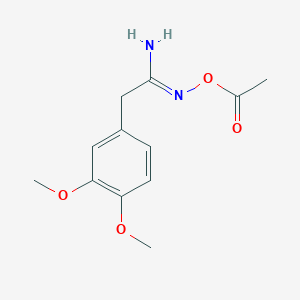![molecular formula C16H18N2O3 B5909285 N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide, also known as BPA-NP, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BPA-NP belongs to the family of nitrophenyl acrylamides and has a bicyclic ring structure. In
Mecanismo De Acción
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to scavenge free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal studies. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its instability in the presence of light and heat, which can lead to degradation of the compound.
Direcciones Futuras
There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. One area of research could focus on the development of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a drug delivery system for the treatment of neurological disorders. Another area of research could focus on the use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies could investigate the potential use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide involves the condensation of 3-nitrobenzaldehyde and bicyclo[2.2.1]hept-2-en-5-one in the presence of acetic acid. The resulting product is then treated with acetyl chloride and ammonia to form N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-15-10-12-4-6-13(15)8-12)7-5-11-2-1-3-14(9-11)18(20)21/h1-3,5,7,9,12-13,15H,4,6,8,10H2,(H,17,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTLHHLKABEKQO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
